Fmoc-aminoxy-PEG12-acid is a specialized compound that plays a significant role in biochemical research and applications. It is a derivative of polyethylene glycol (PEG) modified with an aminoxy group and an Fmoc (fluorenylmethyloxycarbonyl) protecting group. This compound is particularly valued for its ability to facilitate bioconjugation and drug delivery due to its hydrophilic nature and biocompatibility.
Fmoc-aminoxy-PEG12-acid can be synthesized in laboratory settings, primarily through the modification of polyethylene glycol. The starting materials typically include Fmoc-protected amino acids and aminoxy compounds, which are reacted under controlled conditions to yield the final product.
Fmoc-aminoxy-PEG12-acid is classified as a polymeric compound, specifically a polyether. It falls under the category of bioconjugates, which are essential in various biological applications due to their ability to link biomolecules without compromising their functionality.
The synthesis of Fmoc-aminoxy-PEG12-acid generally involves several steps:
The reaction conditions, including temperature, pH, and solvent choice, are critical for optimizing yield and purity. Typically, organic solvents such as dimethylformamide or dichloromethane are used for solubilizing reactants. Purification methods such as precipitation or chromatography are employed to isolate the final product effectively.
The molecular structure of Fmoc-aminoxy-PEG12-acid features a central polyethylene glycol backbone with an aminoxy functional group at one end and an Fmoc protecting group at the other. The general formula can be represented as:
Key structural characteristics include:
Fmoc-aminoxy-PEG12-acid participates in various chemical reactions that are crucial for its applications:
The efficiency of these reactions often depends on reaction conditions such as temperature, solvent choice, and concentration of reactants. Monitoring reaction progress through techniques like thin-layer chromatography or high-performance liquid chromatography is common practice.
The mechanism of action for Fmoc-aminoxy-PEG12-acid primarily involves its role as a link between biomolecules in bioconjugation processes. When reacting with carbonyl-containing molecules, the aminoxy group forms a stable oxime bond, effectively tethering two entities together.
This mechanism allows for precise control over the positioning and orientation of biomolecules, which is crucial for enhancing therapeutic efficacy in drug delivery systems or improving the stability of biomolecular complexes.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of Fmoc-aminoxy-PEG12-acid.
Fmoc-aminoxy-PEG12-acid has diverse applications in scientific research:
The adoption of Fmoc-based protection strategies marks a transformative shift from earlier Boc (tert-butyloxycarbonyl) methodologies in solid-phase peptide synthesis (SPPS). Pioneered by Carpino and Han in the late 1970s, Fmoc chemistry emerged as a safer alternative that eliminated the need for highly corrosive agents like hydrogen fluoride (HF) during final deprotection steps. Unlike Boc chemistry, which required strong acid treatments in each deprotection cycle, Fmoc deprotection utilizes mild bases (typically piperidine), making it compatible with automation and accessible to non-specialist laboratories. A key innovation was the UV-detectable dibenzofulvene byproduct released during Fmoc deprotection, which provided real-time monitoring of coupling efficiency—a revolutionary feature for automated synthesizers [1].
The industrial scalability of Fmoc-protected building blocks emerged in the 1990s, driven by therapeutic peptide production. Economies of scale reduced costs while stringent quality control protocols ensured high purity (>99% HPLC purity) essential for preventing chain-termination side reactions. Critical refinements addressed early limitations, such as aspartimide formation in aspartic acid-containing sequences under basic conditions, through optimized side-chain protection schemes. The development of pseudoproline dipeptide derivatives and backbone protection strategies further enabled the synthesis of "difficult sequences" and longer peptides (up to ~50 residues), expanding Fmoc SPPS beyond research-scale applications into industrial drug production [1] [6].
Table 1: Key Properties of Fmoc-Aminooxy-PEG12-Acid
Property | Value | Significance |
---|---|---|
Molecular Formula | C₄₂H₆₅NO₁₇ | Determines molecular composition and mass |
Molecular Weight | 855.96 g/mol | Critical for stoichiometric calculations |
CAS Number | 2055104-72-6 / 1952360-91-6 | Unique identifier for chemical tracking |
Functional Groups | Fmoc-aminooxy, carboxylic acid | Enables orthogonal conjugation strategies |
Purity Specifications | ≥98% (HPLC) | Ensures reliability in synthetic applications |
Storage Conditions | -10°C to -20°C | Maintains stability of reactive functional groups |
Rotatable Bonds | 42 | Influences conformational flexibility and linker function |
The aminooxy group (–ONH₂) in Fmoc-aminooxy-PEG12-acid serves as a specialized handle for bioorthogonal conjugation, enabling selective reactions absent in native biological systems. This moiety specifically targets carbonyl groups (ketones or aldehydes) under mild acidic conditions (pH 4–6) to form stable oxime linkages (–N=O–). The kinetic efficiency of this reaction is significantly enhanced by aniline catalysis, which accelerates oxime formation up to 400-fold compared to uncatalyzed reactions. This chemoselective profile allows aminooxy conjugations to proceed efficiently in complex biological matrices without interfering with native functional groups like amines or thiols [2] [3] [9].
The Fmoc protection of the aminooxy nitrogen is strategically essential for preventing oxidation and side reactions during storage and synthetic operations. Deprotection occurs rapidly under standard basic conditions (20% piperidine in DMF, 10–15 minutes), cleanly generating the reactive aminooxy group without damaging the PEG spacer or carboxylic acid terminus. This orthogonality enables sequential conjugation strategies: the carboxylic acid can first be coupled to amine-containing molecules (e.g., proteins, solid supports) using carbodiimide activators like EDC or HATU, followed by Fmoc deprotection and subsequent oxime ligation with carbonyl-tagged biomolecules [3] [5].
Compared to alternative conjugation chemistries, aminooxy offers distinct advantages:
The PEG12 spacer in Fmoc-aminooxy-PEG12-acid represents a meticulously optimized molecular design that balances solubility enhancement with steric considerations. Comprising twelve repeating ethylene oxide units (–(CH₂CH₂O)₁₂–), this hydrophilic spacer contributes significantly to the molecule’s aqueous solubility (>10 mg/mL in aqueous buffers) by forming extensive hydrogen-bonding networks with water molecules. This hydrophilicity counteracts the hydrophobic character of the Fmoc group and organic payloads, preventing aggregation in biological media—a critical feature for both synthetic intermediates and final conjugates [3] [4] [9].
The PEG12 length (approximately 49 Å when fully extended) creates an optimal spatial separation between conjugated entities. This distance is functionally significant in two key aspects:
Table 2: Comparative Impact of PEG Length on Conjugate Properties
PEG Length | Number of EO Units | Hydrodynamic Radius | Solubility Enhancement | Steric Flexibility | Primary Applications |
---|---|---|---|---|---|
PEG2 | 2 | ~5 Å | Low | Rigid | Short spacers for small molecules |
PEG4 | 4 | ~10 Å | Moderate | Moderate | Peptide conjugation |
PEG8 | 8 | ~20 Å | High | Good | Protein labeling |
PEG12 | 12 | ~35 Å | Very High | Excellent | Antibody conjugates, PROTACs |
PEG24 | 24 | ~70 Å | Extreme | Excessive | Specialized nanocarriers |
Computational analyses reveal that PEG12 provides an optimal balance between flexibility (42 rotatable bonds) and conformational entropy. The "stealth" properties of PEG12 reduce nonspecific binding to serum proteins and cellular components, thereby enhancing bioavailability of conjugates in biological systems. In PROTAC applications, this length facilitates the formation of productive ternary complexes between target proteins and E3 ubiquitin ligases, which require precise spatial orientation for efficient ubiquitin transfer. Shorter PEG spacers ( The terminal carboxylic acid in PEG12 spacers enables versatile conjugation chemistry through amide bond formation. When coupled with the aminooxy functionality, this creates a heterobifunctional crosslinker supporting sequential conjugation strategies essential for complex biomolecule assembly. The chemical stability of the ether linkages within PEG ensures integrity under diverse synthetic conditions, from solid-phase peptide synthesis to solution-phase bioconjugation protocols [7] [8]. Table 3: Synthetic Applications Enabled by Fmoc-Aminooxy-PEG12-AcidApplication Domain Conjugate Structure Functional Advantage PROTAC Synthesis E3 Ligand–PEG12–Targeting Ligand Optimal distance for ternary complex formation Antibody-Drug Conjugates Antibody–PEG12–Cytotoxic Payload Reduced aggregation and improved pharmacokinetics Peptide Therapeutics Peptide–PEG12–Imaging Agent Enhanced solubility and target tissue penetration Surface Functionalization Sensor Chip–PEG12–Biomolecule Minimized nonspecific binding via hydrophilic spacer Nanomaterial Fabrication Nanoparticle–PEG12–Targeting Ligand Corona prevention and ligand presentation optimization
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3